molecular formula C23H20ClN3O2 B284226 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide

Cat. No. B284226
M. Wt: 405.9 g/mol
InChI Key: HPFHTHLSNYMWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide, also known as C-22, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C-22 belongs to the class of benzimidazole derivatives and is a potent inhibitor of tubulin polymerization. In

Mechanism of Action

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide exerts its anti-cancer effects by inhibiting tubulin polymerization, which is a critical step in the formation of microtubules. Microtubules are essential for cell division and are a target for many anti-cancer drugs. N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle.
Biochemical and Physiological Effects
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to its anti-cancer properties, N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and has a long shelf life. However, N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has some limitations for lab experiments. It is insoluble in water, which can make it challenging to administer to cells or animals. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide. One area of research is the development of more potent analogs of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide that have improved solubility and bioavailability. Another area of research is the investigation of the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide as a combination therapy with other anti-cancer drugs. Finally, the development of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide as a drug delivery system for targeted drug delivery is another promising area of research.
Conclusion
In conclusion, N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide inhibits tubulin polymerization and exerts its anti-cancer effects by disrupting the cell cycle. It has also been found to have anti-inflammatory effects. While N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has some limitations for lab experiments, it has several advantages, including its stability and purity. There are several future directions for the study of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide, including the development of more potent analogs and investigation of its potential as a combination therapy and drug delivery system.

Synthesis Methods

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide is synthesized by the reaction of 2-Phenoxyacetic acid with 1-(2-chlorobenzyl)-1H-benzimidazole-2-amine in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine. The reaction proceeds by the formation of an amide bond between the two precursors, resulting in the formation of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide.

Scientific Research Applications

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H20ClN3O2/c24-19-11-5-4-8-17(19)15-27-21-13-7-6-12-20(21)26-22(27)14-25-23(28)16-29-18-9-2-1-3-10-18/h1-13H,14-16H2,(H,25,28)

InChI Key

HPFHTHLSNYMWQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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